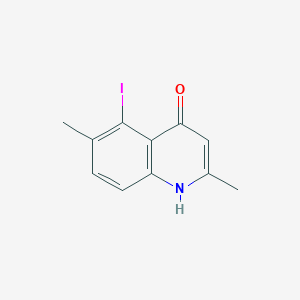

5-iodo-2,6-dimethyl-1H-quinolin-4-one

Description

5-Iodo-2,6-dimethyl-1H-quinolin-4-one is a halogenated quinolinone derivative characterized by an iodine substituent at position 5, methyl groups at positions 2 and 6, and a ketone at position 2. Iodinated aromatic compounds, such as 4-hydroxy-3-iodo-5-nitrophenylacetic acid (NIP), have demonstrated utility in immunological studies due to iodine's role as a stable, electron-rich substituent . The synthesis of iodinated derivatives often involves iodine monochloride or palladium-catalyzed cross-coupling reactions, as seen in nucleoside labeling .

Properties

Molecular Formula |

C11H10INO |

|---|---|

Molecular Weight |

299.11 g/mol |

IUPAC Name |

5-iodo-2,6-dimethyl-1H-quinolin-4-one |

InChI |

InChI=1S/C11H10INO/c1-6-3-4-8-10(11(6)12)9(14)5-7(2)13-8/h3-5H,1-2H3,(H,13,14) |

InChI Key |

AFNOQYAETCRRLG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=C(C=C1)NC(=CC2=O)C)I |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Effects: Iodo vs. Hydroxy Group

Compound: 1-Hydroxy-2,6-dimethylquinolin-4-one (CAS: 84376-52-3)

- Structural Difference : Replaces the 5-iodo substituent with a hydroxy group.

- Properties: Molecular Weight: 189.211 g/mol (vs. ~316.12 g/mol for the iodinated analog, estimated). Hydrogen Bonding: The hydroxy group acts as a hydrogen bond donor (2 donors, 3 acceptors), enhancing solubility in polar solvents compared to the iodo analog . Reactivity: The hydroxy group enables nucleophilic substitution or oxidation reactions, whereas iodine participates in halogen bonding and Suzuki-Miyaura cross-couplings .

Table 1: Substituent-Driven Property Comparison

| Property | 5-Iodo-2,6-Dimethyl-1H-Quinolin-4-One | 1-Hydroxy-2,6-Dimethylquinolin-4-One |

|---|---|---|

| Molecular Weight | ~316.12 g/mol | 189.21 g/mol |

| Hydrogen Bonding | No H-bond donors | 2 H-bond donors |

| Solubility (Polar) | Moderate (iodo's hydrophobicity) | High (hydroxy's polarity) |

| Key Reactivity | Halogen bonding, cross-coupling | Nucleophilic substitution |

Core Structure Variations: Quinolinone vs. Indole

Compound : 5-Iodo-2,3-Dimethylindole (Attempted Synthesis)

- quinolinone (4-ketone).

- Synthesis Challenges: highlights difficulties in iodinating indoles, requiring methods like p-iodoaniline derivatization. The quinolinone's ketone may stabilize intermediates during iodination .

- Electronic Effects: The 4-ketone in quinolinone withdraws electron density, directing electrophilic substitution to position 5, whereas indoles undergo electrophilic attack at position 3 .

Table 2: Core Structure Influence

| Feature | Quinolinone Core | Indole Core |

|---|---|---|

| Electrophilic Substitution | Favors position 5 (ketone-directed) | Favors position 3 (NH-directed) |

| Synthetic Accessibility | Requires ketone stabilization | Challenging iodination pathways |

Halogen and Alkyl Substituent Variations

Compound: 7-Chloro-1-cyclopropyl-6-fluoro-2,3-dihydroquinolin-4(1H)-one

- Structural Differences: Halogens: Chloro (position 7) and fluoro (position 6) vs. iodo (position 5). Dihydro Structure: Reduced aromaticity (2,3-dihydro) vs. fully aromatic quinolinone.

- Properties :

Table 3: Halogen and Alkyl Group Impact

| Feature | This compound | 7-Chloro-1-cyclopropyl-6-fluoro-2,3-dihydroquinolin-4(1H)-one |

|---|---|---|

| Halogen Size | Large (van der Waals radius: 1.98 Å) | Small (F: 1.47 Å; Cl: 1.75 Å) |

| Aromaticity | Fully aromatic | Partially saturated (2,3-dihydro) |

| Metabolic Stability | Moderate (methyl groups) | High (cyclopropyl group) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.